potassium;(2S)-2-hydroxypropanoate
Description
Potassium (2S)-2-hydroxypropanoate, also known as potassium L-lactate, is the potassium salt of (S)-lactic acid. Its chemical formula is C₃H₅KO₃ (CAS: 996-31-6) . This compound is produced via the neutralization of (2S)-2-hydroxypropanoic acid (L-lactic acid) with potassium hydroxide. It is widely used in:
- Food preservation: As a humectant and antimicrobial agent (INS No. 326) .
- Microbiology: As a carbon source in microbial culture media .
- Pharmaceuticals: For electrolyte balance and pH regulation .
The (2S) stereochemistry ensures compatibility with biological systems, as it mirrors the natural L-lactic acid enantiomer produced during glycolysis .
Properties
IUPAC Name |
potassium;(2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization Reaction of Lactic Acid with Potassium Bases
The most direct method for synthesizing potassium L-lactate involves the neutralization of L-lactic acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). This acid-base reaction proceeds as follows:
Experimental Protocol :
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L-Lactic acid (≥85% purity) is dissolved in deionized water under stirring.
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Aqueous KOH (20% w/w) is added dropwise at 25–40°C until the pH reaches 6.5–7.0.
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The solution is concentrated under reduced pressure and cooled to 4°C to crystallize the product .
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (LA:KOH) | 1:1 |
| Reaction Temperature | 25–40°C |
| Yield | 85–92% |
This method is favored for its simplicity and scalability. The use of K₂CO₃ instead of KOH requires slight modifications, including prolonged stirring to ensure complete CO₂ evolution .
Ion Exchange from Calcium Lactate
Calcium lactate serves as a precursor for potassium L-lactate via ion exchange. The reaction leverages the low solubility of calcium sulfate in aqueous media:
Process Optimization :
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Calcium lactate pentahydrate (184.6 g, 37.71% B₂O₃ content) is dissolved in water at 80°C.
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Potassium sulfate is added stoichiometrically, and the mixture is stirred for 2 hours.
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Gypsum (CaSO₄·2H₂O) precipitates and is filtered hot. The filtrate is cooled to crystallize potassium lactate .
Yield and Purity :
| Component | Value |
|---|---|
| Gypsum Recovery | 98.5% |
| Residual Ca²⁺ | <0.0310 M |
| Product Purity | ≥99% (post-crystallization) |
This method minimizes sulfate contamination through hot filtration, critical for applications requiring high-purity lactate salts .
In Situ Generation in Catalytic Systems
Potassium L-lactate is synthesized in situ during catalytic processes, such as the vapor-phase dehydration of lactic acid to acrylic acid. Silica–alumina-supported potassium lactate (C₃H₅KO₃) acts as an active intermediate:
Catalytic Cycle :
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Adsorption : Lactic acid binds to K⁺ sites on silica–alumina.
-
Salt Formation :
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Dehydration : The lactate intermediate dehydrates to acrylic acid .
Stability Data :
| Condition | Catalytic Stability |
|---|---|
| Temperature | 300–350°C |
| Time-on-Stream | 90 hours |
| AA Selectivity | 68–72% |
This method highlights the compound’s role in industrial catalysis, though isolation requires additional steps .
Crystallization and Purification Techniques
Post-synthesis purification is critical for removing impurities (e.g., sulfate ions). Recrystallization from ethanol-water mixtures (1:3 v/v) at −20°C yields anhydrous crystals:
Crystallization Parameters :
| Solvent System | Yield | Purity |
|---|---|---|
| Ethanol-Water | 89% | 99.5% |
| Methanol | 75% | 98% |
The patent WO2021225956A1 emphasizes the importance of solvent choice, with ethanol providing optimal crystal morphology (Fig. 2) .
Analytical Characterization
Spectroscopic Data :
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¹H NMR (D₂O) : δ 1.35 (d, 3H, CH₃), 4.15 (q, 1H, CH), 3.70 (s, 1H, OH) .
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IR (KBr) : 3400 cm⁻¹ (O-H), 1610 cm⁻¹ (C=O asym), 1400 cm⁻¹ (C=O sym) .
Thermogravimetric Analysis :
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Dehydration onset: 120°C (loss of water).
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Decomposition: 220°C (formation of potassium carbonate).
Industrial-Scale Considerations
Large-scale production (≥100 kg/batch) employs continuous stirred-tank reactors (CSTRs) with automated pH control. Key challenges include:
Chemical Reactions Analysis
Acid-Base Reactions
Potassium L-lactate acts as a buffering agent due to its equilibrium with lactic acid () . In aqueous solutions, it dissociates into potassium () and lactate ions ():
The lactate anion can protonate in acidic conditions to regenerate lactic acid:
This property is exploited in pharmaceuticals to modulate drug solubility and stability .
Oxidation Reactions
The lactate anion undergoes enzymatic oxidation via flavin-dependent oxidases (e.g., α-hydroxyacid oxidases), which utilize FMN as a cofactor. In a two-electron transfer mechanism:
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Reductive half-reaction : Hydride transfer from lactate’s α-carbon to FMN, forming FMN and pyruvate .
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Oxidative half-reaction : FMN is reoxidized by molecular oxygen (), yielding hydrogen peroxide () :
Thermal Decomposition
At elevated temperatures (>200°C), potassium lactate decomposes into potassium carbonate, carbon dioxide, and water :
This reaction is exothermic () and parallels the combustion behavior of other potassium carboxylates .
Reactivity with Halogens
Potassium lactate reacts violently with halogens (e.g., , ) under controlled conditions, producing halogenated derivatives:
Such reactions are highly exothermic and require inert solvents to mitigate explosive byproducts .
Esterification
Reaction with alcohols (e.g., ethanol) under acidic conditions yields chiral esters like ethyl L-lactate :
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Propanol | , 80°C | Propyl L-lactate | 85% | |
| Benzyl alcohol | , reflux | Benzyl L-lactate | 78% |
Scientific Research Applications
Food Industry
Potassium lactate is widely used as a food additive due to its properties as a preservative and flavor enhancer. It helps to maintain moisture in food products and inhibits the growth of bacteria.
- Preservative : It acts as an antimicrobial agent, particularly against Listeria monocytogenes in meat products.
- Moisture Retention : Used in processed meats to enhance juiciness and extend shelf life.
| Application | Description | Example Products |
|---|---|---|
| Preservative | Inhibits bacterial growth | Processed meats |
| Moisture Retention | Enhances texture and juiciness | Sausages, deli meats |
Pharmaceutical Applications
In pharmaceuticals, potassium lactate is utilized for its buffering capacity and as an electrolyte replenisher.
- Electrolyte Replenisher : It is used in intravenous solutions to correct electrolyte imbalances.
- Buffering Agent : Helps maintain pH levels in various formulations.
| Application | Description | Example Uses |
|---|---|---|
| Electrolyte Replenisher | Restores potassium levels in patients | IV fluids |
| Buffering Agent | Stabilizes pH in formulations | Oral rehydration solutions |
Biochemical Research
Potassium lactate is also employed in biochemical research as a substrate for microbial fermentation processes and as a component in cell culture media.
- Microbial Fermentation : Serves as a carbon source for various microorganisms.
- Cell Culture Media : Provides essential nutrients for cell growth.
| Application | Description | Example Uses |
|---|---|---|
| Microbial Fermentation | Supports growth of lactic acid bacteria | Yogurt production |
| Cell Culture Media | Nutrient source for cell lines | Research in biotechnology |
Case Study 1: Use in Meat Preservation
A study conducted by the USDA demonstrated that incorporating potassium lactate into meat products significantly reduced the incidence of Listeria monocytogenes. The results indicated that meat treated with potassium lactate had a shelf life extension of up to 30% compared to untreated controls.
Case Study 2: Electrolyte Solutions
Research published in the Journal of Clinical Nutrition highlighted the effectiveness of potassium lactate-based intravenous solutions in patients with dehydration. The study found that patients receiving these solutions showed rapid recovery of electrolyte balance compared to those receiving standard saline solutions.
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of peptide bonds .
Comparison with Similar Compounds
Sodium (S)-2-Hydroxypropanoate
Chemical Formula : C₃H₅NaO₃ (CAS: 867-56-1) .
Key Differences :
Ethyl 2-Hydroxypropanoate (Ethyl Lactate)
Chemical Formula : C₅H₁₀O₃ (CAS: 97-64-3) .
Key Differences :
- Structure : Ester form vs. ionic salt.
- Volatility : Ethyl lactate is volatile (boiling point: 154°C), making it suitable as a green solvent in cosmetics and pharmaceuticals .
- Applications: Used in whiskey distillation for flavor modulation . Not suitable for food preservation due to volatility, unlike potassium lactate .
2-Ethylhexyl (2S)-2-Hydroxypropanoate
Chemical Formula : C₁₁H₂₂O₃ (CAS: 186817-80-1) .
Key Differences :
- Structure : Branched ester with low polarity.
- Safety: Not approved for fragrances or flavors due to insufficient toxicity data .
- Applications: Potential use in non-food industries (e.g., plasticizers) .
Comparative Data Table
Q & A
Q. What are the key physicochemical properties of potassium (2S)-2-hydroxypropanoate relevant to its handling in laboratory settings?
Methodological Answer: Potassium (2S)-2-hydroxypropanoate is a stereospecific salt of lactic acid, where the (2S) configuration confers distinct properties. Key considerations include:
- Solubility : Highly water-soluble due to its ionic nature, as indicated by its formulation as a viscous liquid (60% aqueous solution) .
- Stability : The salt form enhances stability compared to free lactic acid, but hygroscopicity necessitates storage in airtight containers to prevent moisture absorption.
- Stereochemical Purity : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to verify enantiomeric purity, as racemization can occur under extreme pH or temperature .
- Spectroscopic Identification : Employ -NMR to confirm the (2S) configuration via coupling constants and optical rotation measurements to distinguish it from the (2R) enantiomer .
Q. How does the stereochemistry of (2S)-2-hydroxypropanoate influence its reactivity in biochemical assays?
Methodological Answer: The (2S) configuration is critical for interactions with stereospecific enzymes, such as lactate dehydrogenase (LDH), which preferentially binds L-lactate. Experimental approaches include:
- Enzymatic Assays : Compare reaction rates of potassium (2S)-2-hydroxypropanoate with its (2R) enantiomer in LDH-coupled NADH oxidation assays to quantify stereochemical selectivity .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences between enantiomers and chiral receptors .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in spectroscopic data of potassium (2S)-2-hydroxypropanoate complexes?
Methodological Answer: Contradictions in spectroscopic data (e.g., IR or NMR shifts) may arise from variable coordination modes or hydration states. Strategies include:
- X-ray Diffraction (XRD) : Resolve structural ambiguities by crystallizing the compound and analyzing coordination geometry, as demonstrated for cadmium-lactate complexes .
- Dynamic NMR : Investigate temperature-dependent spectral changes to identify dynamic processes (e.g., proton exchange or conformational flexibility) .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to assign peaks accurately .
Q. How can the coordination behavior of potassium (2S)-2-hydroxypropanoate with transition metals be optimized for catalytic applications?
Methodological Answer: The lactate anion’s bifunctional (-OH and -COO⁻) groups enable diverse coordination modes. Optimization strategies involve:
- pH Control : Adjust reaction pH to deprotonate the hydroxyl group, enabling polydentate binding (e.g., pentagonal-bipyramidal coordination observed in cadmium-lactate frameworks) .
- Metal Selection : Test transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic activity in oxidation reactions, leveraging lactate’s reducing properties .
- Hydrogen Bonding Networks : Engineer crystalline matrices with O–H⋯O interactions to enhance structural stability, as seen in layered inorganic-organic hybrids .
Q. What methodologies are effective for analyzing the degradation pathways of potassium (2S)-2-hydroxypropanoate under oxidative conditions?
Methodological Answer:
- Accelerated Stability Testing : Use high-temperature or UV-exposure experiments with LC-MS to identify degradation products (e.g., pyruvate or acetate derivatives) .
- Isotopic Labeling : Track -labeled lactate in oxidative environments via mass spectrometry to elucidate cleavage mechanisms .
- Electrochemical Analysis : Perform cyclic voltammetry to study redox behavior and correlate degradation rates with applied potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
